Cas no 832-01-9 (4-Methoxycinnamic Acid Methyl Ester)

O 4-Metoxicinamato de Metila (4-Methoxycinnamic Acid Methyl Ester) é um éster derivado do ácido cinâmico, amplamente utilizado em síntese orgânica e como intermediário em produtos farmacêuticos e cosméticos. Sua estrutura contém um grupo metoxi na posição para do anel aromático, o que confere maior estabilidade e propriedades fotoprotetoras. Este composto é valorizado por sua alta pureza e solubilidade em solventes orgânicos, facilitando sua aplicação em reações de esterificação e polimerização. Além disso, apresenta atividade antioxidante e é empregado em formulações para proteção contra radiação UV, sendo relevante em pesquisas relacionadas a filtros solares e materiais avançados. Sua síntese controlada garante baixa toxicidade e compatibilidade com diversos sistemas químicos.
4-Methoxycinnamic Acid Methyl Ester structure
832-01-9 structure
Product Name:4-Methoxycinnamic Acid Methyl Ester
N.o CAS:832-01-9
MF:C11H12O3
MW:192.211183547974
MDL:MFCD00188501
CID:94436
PubChem ID:641297
Update Time:2025-10-17

4-Methoxycinnamic Acid Methyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • (E)-Methyl 3-(4-methoxyphenyl)acrylate
    • METHYL 4-METHOXCINNAMATE
    • Methyl 4-methoxycinnamate
    • 4-Methoxybenzeneacrylic acid methyl ester
    • 4-methoxycinnamatemethylester
    • 4-METHOXYCINNAMIC ACID METHYL ESTER
    • Cinnamate,methyl p-methoxy
    • Methyl (2E)-3-(4-Methoxyphenyl)prop-2-enoate
    • methyl ester of p-methoxycinnamic acid
    • METHYL P-METHOXYCINNAMATE
    • para-methoxycinnamic acid methylester
    • p-methoxycinnamic acid methyl ester
    • Cinnamic acid, p-methoxy-, methyl ester (6CI, 7CI, 8CI)
    • 3-(4-Methoxyphenyl)-2-propenoic acid methyl ester
    • Methyl 3-(4-methoxyphenyl)-2-propenoate
    • Methyl 3-(4-methoxyphenyl)acrylate
    • Methyl 3-(4-methoxyphenyl)propenoate
    • NSC 26461
    • methyl (2E)-3-(4-methoxyphenyl)acrylate
    • AE-641/05563005
    • methyl trans-4-methoxycinnamate
    • NS00042500
    • Q27159285
    • SCHEMBL1237222
    • AC-12823
    • (E)-Methyl4-methoxycinnamate
    • NSC-26461
    • EN300-211931
    • methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
    • 832-01-9
    • 4-Methoxycinnamic acid, methyl ester
    • p-methoxy methyl cinnamate
    • Methyl3-(4-methoxyphenyl)acrylate
    • SCHEMBL1397478
    • AKOS023091012
    • W11634
    • methyl(E)-4-methoxycinnamate
    • trans(E)-p-Methoxymethylcinnamate
    • CHEBI:86901
    • methyl p-methoxy cinnamate
    • 3901-07-3
    • trans-methyl 4-methoxycinnamate
    • Cinnamic acid, p-methoxy-, methyl ester
    • methyl (E)-3-(4-methoxyphenyl)-2-propenoate
    • EINECS 223-455-9
    • W-109935
    • AI3-36063
    • methyl trans-p-methoxycinnamate
    • CS-0099561
    • MS-3707
    • Cinnamate, methyl p-methoxy-
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester
    • 1F58T0S3Q7
    • InChI=1/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5
    • NSC26461
    • Methyl(E)-p-methoxycinnamate
    • 2-propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (2E)-
    • (E)-Methyl 4-methoxycinnamate
    • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-
    • EN300-364716
    • Methyl (E)-p-methoxycinnamate
    • MFCD00188501
    • UNII-1F58T0S3Q7
    • AKOS000295948
    • METHYL-4-METHOXYCINNAMATE
    • EINECS 212-614-8
    • FT-0618864
    • methyl-p-methoxycinnamate
    • p-Methoxymethylcinnamate
    • DTXSID401312296
    • VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • methyl 3-(4-methoxyphenyl)prop-2-enoate
    • 4-Methoxycinnamate methyl ester
    • FT-0628648
    • 4-Methoxycinnamic Acid Methyl Ester
    • MDL: MFCD00188501
    • Inchi: 1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3
    • Chave InChI: VEZIKIAGFYZTCI-UHFFFAOYSA-N
    • SMILES: O=C(C=CC1C=CC(OC)=CC=1)OC

Propriedades Computadas

  • Massa Exacta: 214.01500
  • Massa monoisotópica: 192.078644
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 35.5

Propriedades Experimentais

  • Densidade: 1.1503 (rough estimate)
  • Ponto de Fusão: 89-90°C
  • Ponto de ebulição: 268.19°C (rough estimate)
  • Ponto de Flash: 126.9°C
  • Índice de Refracção: 1.4600 (estimate)
  • PSA: 74.92000
  • LogP: 2.80280

4-Methoxycinnamic Acid Methyl Ester Informações de segurança

4-Methoxycinnamic Acid Methyl Ester Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Methoxycinnamic Acid Methyl Ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019109473-5g
(E)-Methyl 3-(4-methoxyphenyl)acrylate
832-01-9 95%
5g
$400.00 2023-08-31
Chemenu
CM277454-5g
(E)-Methyl 3-(4-methoxyphenyl)acrylate
832-01-9 95%
5g
$303 2021-06-16
TRC
M262173-500mg
4-Methoxycinnamic Acid Methyl Ester
832-01-9
500mg
$ 50.00 2022-06-04
TRC
M262173-1g
4-Methoxycinnamic Acid Methyl Ester
832-01-9
1g
$ 65.00 2022-06-04
TRC
M262173-5g
4-Methoxycinnamic Acid Methyl Ester
832-01-9
5g
$ 95.00 2022-06-04
abcr
AB149100-1 g
Methyl 4-methoxycinnamate; .
832-01-9
1g
€65.70 2022-06-02
abcr
AB149100-5 g
Methyl 4-methoxycinnamate; .
832-01-9
5g
€89.40 2022-06-02
abcr
AB149100-25 g
Methyl 4-methoxycinnamate; .
832-01-9
25g
€207.90 2022-06-02
abcr
AB149100-100 g
Methyl 4-methoxycinnamate; .
832-01-9
100g
€484.40 2022-06-02
Chemenu
CM277454-5g
(E)-Methyl 3-(4-methoxyphenyl)acrylate
832-01-9 95%
5g
$303 2022-06-10

4-Methoxycinnamic Acid Methyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Toluene ,  Decane ;  2 min, rt → 70 °C
1.2 Catalysts: Tricyclohexylphosphine Solvents: Toluene ;  30 min, 70 °C
Referência
Acrylate Metathesis via the Second-Generation Grubbs Catalyst: Unexpected Pathways Enabled by a PCy3-Generated Enolate
Bailey, Gwendolyn A.; et al, Journal of the American Chemical Society, 2015, 137(23), 7318-7321

Método de produção 2

Condições de reacção
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  90 min, 40 °C
Referência
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

Método de produção 3

Condições de reacção
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with hydrophilic polymer with metal-coordination unit) ,  Ethenol, homopolymer, N-methylcarbamothioate Solvents: N-Methyl-2-pyrrolidone ;  20 h, 140 °C
Referência
Pd- and Au-Induced Circular and Fibrous Polymer Gelation via Thiocarbonyl Groups and High Pd Catalyst Activity
Nagai, Daisuke ; et al, ACS Applied Polymer Materials, 2020, 2(6), 2211-2219

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water
1.2 Reagents: tert-Butanol
1.3 Reagents: 2,6-Di-tert-butyl-4-methylphenol Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Propionic acid ,  Water
Referência
Palladium catalyzed process for making arylacrylic acids and their esters from arylamines and olefins
, European Patent Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Isoamyl nitrite ,  Sulfuric acid Solvents: Methanol
1.2 Catalysts: Palladium diacetate
Referência
Process for the arylation of olefins by diazonium salts
, European Patent Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Magnetite (Fe3O4) (carbon-supported, palladium nanoparticle-containing) ,  Palladium (magnetite/carbon-supported, nanoparticles) ,  Carbon (magnetite alloy, palladium nanoparticle-containing) Solvents: Dimethylformamide ;  2 h, 120 °C
Referência
Magnetically Recyclable Pd Nanoparticles Immobilized on Magnetic Fe3O4@C Nanocomposites: Preparation, Characterization, and Their Catalytic Activity toward Suzuki and Heck Coupling Reactions
Zhu, Maiyong; et al, Journal of Physical Chemistry C, 2011, 115(50), 24743-24749

Método de produção 7

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  Ethanesulfonic acid, 2-[[2-(3-pyridinyl)ethyl]amino]-, sodium salt (1:1) Solvents: Water ;  3 h, rt
Referência
Sodium 2-(2-pyridin-3-ylethylamino)ethanesulfonate: an efficient ligand and base for palladium-catalyzed Heck reaction in aqueous media
Pawar, Shivaji S.; et al, Tetrahedron Letters, 2008, 49(27), 4252-4255

Método de produção 8

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  (3aR,7aR)-Octahydro-1,3-bis(2-methylphenyl)-2H-benzimidazole-2-thione Solvents: Methanol ;  4 h, rt
Referência
Synthesis of a Novel C2-Symmetric Thiourea and Its Application in the Pd-Catalyzed Cross-Coupling Reactions with Arenediazonium Salts under Aerobic Conditions
Dai, Mingji; et al, Organic Letters, 2004, 6(2), 221-224

Método de produção 9

Condições de reacção
1.1 Catalysts: 1908483-91-9 (polystyrene supported) Solvents: Ethanol ;  2.25 h, rt
Referência
Synthesis of polystyrene-supported Pd(II)-NHC complex derived from theophylline as an efficient and reusable heterogeneous catalyst for the Heck-Matsuda cross-coupling reaction
Mohammadi, Elmira; et al, Journal of Molecular Catalysis A: Chemical, 2016, 418, 418-419

Método de produção 10

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Cobalt oxide (Co3O4) (on modified Vulcan XC72R support formed by pyrolysis with nitrogen-lig…) ;  24 h, 1 bar, 60 °C
Referência
Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4-N@C Catalysts under Mild Conditions
Jagadeesh, Rajenahally V.; et al, Journal of the American Chemical Society, 2013, 135(29), 10776-10782

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ,  Triethylamine ;  10 min, 0 °C
Referência
A microwave-accelerated esterification of α,β-unsaturated acids with alkyl or aryl carbonochloridate and triethylamine in acetonitrile as a novel esterifying reagent mixture
Pathania, Vinod; et al, Helvetica Chimica Acta, 2005, 88(4), 811-816

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
Referência
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

Método de produção 13

Condições de reacção
1.1 Reagents: 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dim… Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, chlo… Solvents: Dichloromethane-d2 ;  20 min, 23 °C
Referência
The effect of the N-mesityl group in NHC-catalyzed reactions
Mahatthananchai, Jessada; et al, Chemical Science, 2012, 3(1), 192-197

Método de produção 14

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Palladium(2+) Solvents: N-Methyl-2-pyrrolidone ;  2 h
Referência
Catalysis of a Bis-Caffeine Palladium(II) NHC-Pincer Complex
Bysewski, Oliver; et al, Inorganics, 2023, 11(4),

Método de produção 15

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium, [4,4′-bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorode… Solvents: Dimethylformamide ;  6 h, 150 °C
Referência
Palladium-catalyzed Heck reaction under thermomorphic mode
, Taiwan, , ,

Método de produção 16

Condições de reacção
1.1 Catalysts: Boron trichloride
Referência
Esterification of carboxylic acids with boron trichloride
Dyke, C. A.; et al, Tetrahedron Letters, 2001, 42(24), 3959-3961

Método de produção 17

Condições de reacção
1.1 Reagents: Thionyl chloride ;  4 h, reflux
Referência
Efficient synthesis and biological evaluation of 4-arylcoumarin derivatives
Sun, Jie; et al, Chinese Chemical Letters, 2011, 22(6), 667-670

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 70 °C
Referência
Magnetic iron oxide nanoparticles-N-heterocyclic carbene-palladium(II): a new, efficient and robust recyclable catalyst for Mizoroki-Heck and Suzuki-Miyaura coupling reactions
Hajipour, Abdol R.; et al, Applied Organometallic Chemistry, 2016, 30(7), 590-595

Método de produção 19

Condições de reacção
1.1 Reagents: Iron pentacarbonyl Catalysts: Bromotrichloromethane Solvents: Chlorobenzene
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Addition of α-halo carboxylic acid esters to para-substituted benzaldehydes in the presence of pentacarbonyliron
Terent'ev, A. B.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(9), 1273-1275

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  Triphenylphosphine ,  Water ;  1 - 24 h, rt
Referência
Chiral Magnesium(II) Binaphtholates as Cooperative Bronsted/Lewis Acid-Base Catalysts for the Highly Enantioselective Addition of Phosphorus Nucleophiles to α,β-Unsaturated Esters and Ketones
Hatano, Manabu; et al, Angewandte Chemie, 2013, 52(17), 4549-4553

Método de produção 21

Condições de reacção
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
Referência
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

Método de produção 22

Condições de reacção
1.1 Reagents: Potassium carbonate ;  72 h, reflux
Referência
Experimental and theoretical study on the excited-state dynamics of ortho-, meta-, and para-methoxy methylcinnamate
Miyazaki, Yasunori; et al, Journal of Chemical Physics, 2014, 141(24), 244313/1-244313/12

Método de produção 23

Condições de reacção
1.1 Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
Referência
Magnetically recyclable Schiff-based palladium nanocatalyst [Fe3O4@SiNSB-Pd] and its catalytic applications in Heck reaction
Hafizi, Hamid; et al, Arabian Journal of Chemistry, 2022, 15(7),

Método de produção 24

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  1 h, rt
Referência
An expedient synthesis of new 2-(furoxan-3-yl)thiazolidin-4-one derivatives
Kumar, Singam Naveen; et al, ARKIVOC (Gainesville, 2016, (5), 32-49

Método de produção 25

Condições de reacção
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Amberlyst 15 Solvents: Methanol ,  Toluene ;  40 min, 110 °C
Referência
Larvicidal and Structure-Activity Studies of Natural Phenylpropanoids and Their Semisynthetic Derivatives against the Tobacco Armyworm Spodoptera litura (Fab.) (Lepidoptera: Noctuidae)
Bhardwaj, Anu; et al, Chemistry & Biodiversity, 2010, 7(1), 168-177

Método de produção 26

Condições de reacção
1.1 Reagents: Sodium pyruvate ,  Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Methanol ;  24 h, 25 °C
Referência
Sodium pyruvate as a peroxide scavenger in aerobic oxidation under carbene catalysis
Wang, Guanjie; et al, Green Chemistry, 2020, 22(20), 6819-6826

Método de produção 27

Condições de reacção
1.1 Catalysts: Calcium carbonate ,  Silver carbonate ,  Tempo ,  Palladium diacetate Solvents: Acetonitrile ;  8 h, 70 °C
Referência
Aryliodine(III) diacetates as substrates for Pd-Ag catalyzed arylation of alkenes
Evdokimov, Nikolai M.; et al, Tetrahedron Letters, 2011, 52(33), 4327-4329

Método de produção 28

Condições de reacção
1.1 Solvents: Toluene ;  6 h, reflux
Referência
Synthesis of aculeatins A and B via iterative hydrolytic kinetic resolution
Harbindu, Anand; et al, Synthesis, 2010, (9), 1479-1484

Método de produção 29

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 2230670-68-3 Solvents: Dimethylformamide ;  3 h, 90 °C
Referência
Syntheses, characterization, solution behavior and catalytic activity of trans-[(guanidine)2PdX2] (X = Cl and OC(O)R; R = Me, Ph and tBu) in Heck-Mizoroki coupling reactions involving chloroarenes/methyl acrylate
Elumalai, Palani; et al, Polyhedron, 2018, 151, 313-322

Método de produção 30

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ;  6 h, 50 °C
Referência
Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in water
Hajipour, Abdol R. ; et al, Applied Organometallic Chemistry, 2018, 32(3),

4-Methoxycinnamic Acid Methyl Ester Raw materials

4-Methoxycinnamic Acid Methyl Ester Preparation Products

4-Methoxycinnamic Acid Methyl Ester Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
Número da Ordem:A840526
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:50
Preço ($):323.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:832-01-9)4-Methoxycinnamic Acid Methyl Ester
A840526
Pureza:99%
Quantidade:100g
Preço ($):323.0
E- mail